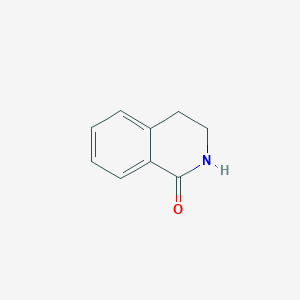

3,4-dihydroisoquinolin-1(2H)-one

概要

説明

3,4-dihydroisoquinolin-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Tetrahydroisoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound is a derivative of tetrahydroisoquinoline

Mode of Action

The compound is synthesized through benzylic oxidation of tetrahydroisoquinoline derivatives . The reaction is significantly influenced by the substituent groups on the phenyl ring . While electron-withdrawing groups on the phenyl ring can lower the reactivities of the substrates, electron-donating groups on the phenyl ring can dramatically promote the oxidation rate .

Result of Action

Some related compounds have shown antiarrhythmic and coagulant (hemostatic) effects .

Action Environment

The synthesis of the compound is known to be influenced by the substituent groups on the phenyl ring .

生物活性

3,4-Dihydroisoquinolin-1(2H)-one (DHIQ) is a bicyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores the biological activity of DHIQ, focusing on its antifungal properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

DHIQ is characterized by its unique bicyclic structure, which consists of an isoquinoline ring fused with a saturated five-membered ring. Its chemical formula is C₉H₉N₁O, and it has a molecular weight of 147.17 g/mol. The compound serves as a core structure for various derivatives that exhibit enhanced biological activities.

Antifungal Activity

Research has demonstrated that DHIQ and its derivatives possess significant antifungal properties, particularly against oomycete pathogens such as Pythium recalcitrans. This pathogen is known to cause severe plant diseases, making the development of effective antifungal agents crucial for agricultural management.

Key Findings:

- Antioomycete Activity : A study published in the Royal Society of Chemistry journal highlighted that certain DHIQ derivatives exhibited superior antioomycete activity compared to the commercial fungicide hymexazol. For instance, compound I23 showed an EC50 value of 14 µM against P. recalcitrans, outperforming hymexazol with an EC50 of 37.7 µM .

- Mechanism of Action : The proposed mechanism involves the disruption of biological membrane systems in fungal cells, which is essential for their survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of DHIQ derivatives is critical for optimizing their biological activity. Various studies have identified key structural features that influence their efficacy against pathogens.

| Compound Name | Similarity Score | Key Features |

|---|---|---|

| 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 1.00 | Methyl group at position 6 enhances biological activity |

| 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 0.98 | Similar structure with potential activity variations |

| 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 0.98 | Methylation at position 5 may influence pharmacokinetics |

| 2,3-Dihydroisoquinoline-1,4-dione | 0.90 | Different oxidation state; potential for different reactivity |

These derivatives reveal how specific modifications can enhance the antifungal potency and broaden the spectrum of activity against various pathogens .

Synthesis Methods

The synthesis of DHIQ and its derivatives has been achieved through several methods, including:

- Ugi Reaction : A one-pot preparation involving Ugi condensation followed by nucleophilic substitution has been developed, yielding DHIQ in high efficiency (48-86%) .

- Castagnoli-Cushman Reaction : This method has been employed to synthesize a range of DHIQ derivatives specifically aimed at screening for antioomycete activity .

Case Studies and Applications

Several studies have focused on the application of DHIQ derivatives in agricultural settings:

- Antifungal Efficacy : In vivo experiments demonstrated that certain DHIQ derivatives provided effective control against various plant pathogens such as Blumeria graminis and Botrytis cinerea, indicating their potential as crop protection agents .

- Pharmacological Potential : Beyond agricultural applications, DHIQ derivatives are being investigated for their potential therapeutic effects in treating diseases caused by parasitic infections. For example, research into dihydrobenzoquinolinones (DBQs) has shown promising results against nematodes and trematodes .

科学的研究の応用

Medicinal Chemistry Applications

DHIQ and its derivatives have been investigated for their pharmacological properties, including:

- Antifungal Activity : Research has demonstrated that DHIQ derivatives exhibit promising antifungal effects, particularly against oomycete pathogens such as Pythium recalcitrans. One study found that certain derivatives surpassed the commercial fungicide hymexazol in efficacy, with a notable compound (I23) showing an EC50 value of 14 μM compared to hymexazol's 37.7 μM .

- Cancer Imaging : DHIQ has been explored as a scaffold for developing Positron Emission Tomography (PET) imaging agents targeting σ₂ receptors, which are biomarkers for cancer. A lead compound was developed that showed optimal pharmacological properties for radiolabeling and in vitro binding studies .

- Antiviral and Antidepressant Properties : Other studies have indicated that DHIQ derivatives possess anti-HIV activity and exhibit antidepressant effects, highlighting their potential in treating viral infections and mood disorders .

Agricultural Applications

DHIQ derivatives are being developed as novel fungicides for managing plant diseases. The following points summarize key findings:

- Efficacy Against Plant Pathogens : A study synthesized 59 DHIQ derivatives using the Castagnoli–Cushman reaction, revealing that many exhibited superior antioomycete activity against Pythium recalcitrans compared to other phytopathogens . The most effective derivative achieved a preventive efficacy of 96.5% at a dosage of 5 mg per pot.

- Mechanism of Action : The mode of action appears to involve disrupting the biological membrane systems of pathogens, which is crucial for developing effective agricultural treatments .

Case Study 1: Antifungal Efficacy

A comprehensive study assessed the antifungal properties of various DHIQ derivatives against Pythium recalcitrans. The results indicated that structural modifications significantly enhanced antifungal potency, with specific focus on the C4-carboxyl group being critical for activity.

| Compound | EC50 (μM) | Preventive Efficacy (%) |

|---|---|---|

| I23 | 14 | 96.5 |

| Hymexazol | 37.7 | 63.9 |

Case Study 2: PET Imaging Development

Research focused on developing DHIQ-based PET probes for σ₂ receptors demonstrated promising in vitro binding profiles. However, challenges arose during in vivo imaging due to interactions with P-glycoprotein (P-gp), indicating the need for further optimization of these compounds for effective imaging applications .

特性

IUPAC Name |

3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPMKTWUFVOFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152517 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-38-9 | |

| Record name | 3,4-Dihydroisoquinolin-1(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-dihydroisoquinolin-1(2H)-one?

A1: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers frequently utilize 1H NMR, MS, and elemental analysis to confirm the structure of this compound and its derivatives. [, , , ] X-ray techniques have also been employed for structural analysis. [, ]

Q3: What are some common synthetic routes for preparing 3,4-dihydroisoquinolin-1(2H)-ones?

A3: Various methods exist for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones, including:

- Castagnoli–Cushman reaction: This approach employs homophthalic anhydrides and formaldimine equivalents like 1,3,5-triazinanes. [, ]

- Nickel-catalyzed denitrogenative annulation: This method utilizes 1,2,3-benzotriazin-4(3H)-ones as starting materials and reacts them with dienes or allenes. [, ]

- Palladium-catalyzed cyclization: This strategy involves cascade cyclocarbopalladation of aryl/alkyl-substituted propargylic amides containing an aryl iodide moiety. []

- Benzylic oxidation of tetrahydroisoquinolines: This method uses cerium ammonium nitrate (CAN) and sodium bromate as oxidants. []

- Visible light-driven metal-free intramolecular cyclization: This approach offers a mild and efficient route to 3-substituted derivatives. []

- Electrochemical oxidation: Diethyl phosphite can mediate the electrochemical oxidation of tetrahydroisoquinolines to form the desired product. []

Q4: Can the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones be achieved enantioselectively?

A4: Yes, nickel-catalyzed denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes has been reported to afford enantioenriched 3,4-dihydroisoquinolin-1(2H)-ones. [] Additionally, organocatalytic asymmetric synthesis is possible via a one-pot aza-Henry-hemiaminalization-oxidation sequence using a chiral quinine-based squaramide catalyst. []

Q5: What are some reported biological activities of this compound derivatives?

A5: Research suggests that this compound derivatives exhibit various biological activities, including:

- Antifungal and antioomycete activity: Certain derivatives demonstrate potent activity against phytopathogens like Pythium recalcitrans. []

- Histamine-3 receptor antagonism: Specifically, 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have shown promising results. []

- Anti-inflammatory activity: Early studies suggest potential in this area, particularly with 2-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. [, ]

- PARP inhibition: Derivatives, especially those with 1-oxo-3,4-dihydroisoquinoline-4-carboxamide structures, have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), specifically PARP1 and PARP10. [, , ]

- Antiviral activity: Recent research has identified tetrahydroisoquinoline-based heterocyclic compounds, structurally related to this compound, that effectively inhibit SARS-CoV-2 replication. []

- Anti-tubulin and antiproliferative activity: Specifically, steroidomimetic dihydroisoquinolinones have been shown to disrupt microtubule formation and exhibit cytotoxic activity against cancer cell lines. []

Q6: What is the mechanism of action for the antioomycete activity of these compounds?

A6: Studies suggest that the antioomycete activity may involve disruption of the biological membrane systems of the target organism. This conclusion is based on physiological, biochemical, ultrastructural, and lipidomic analyses. []

Q7: How does the structure of this compound influence its interaction with biological targets?

A7: Structure-activity relationship (SAR) studies reveal that modifications to the this compound scaffold can significantly impact biological activity. For example, the presence of a C4-carboxyl group appears crucial for antioomycete activity. [] In the case of PARP1 inhibition, a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide structure and specific substituents at C-5 and C-6 positions contribute to potency and selectivity. [, , ]

Q8: What are the advantages of using this compound derivatives as potential PARP inhibitors compared to Olaparib?

A8: Research suggests that compared to Olaparib, some this compound derivatives display advantages in terms of molecular weight, hydrophilicity, human liver microsomal and plasma stability, and plasma protein binding. []

Q9: Have computational methods been employed in the study of this compound and its derivatives?

A9: Yes, computational chemistry plays a significant role in understanding the structure-activity relationships and potential applications of these compounds. Researchers have employed:

- 3D-QSAR (3D Quantitative Structure-Activity Relationship) studies: These studies, including CoMFA and CoMSIA models, help elucidate the structural features responsible for biological activity. []

- Docking simulations: These simulations provide valuable insights into the binding modes and interactions of this compound derivatives with their biological targets, such as PARP. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。